Octanoate

概述

描述

Octanoate, also known as caprylate, is a straight-chain saturated fatty acid anion that is the conjugate base of octanoic acid (caprylic acid). It is a medium-chain fatty acid (MCFA) commonly found in milk and tropical dietary lipids. This compound is known for its role in blocking adipogenesis and is a significant component of commercial medium-chain triglycerides (MCTs) .

准备方法

Synthetic Routes and Reaction Conditions

Octanoate can be synthesized through various methods. One common method involves the esterification of octanoic acid with alcohols. For instance, the esterification of cetyl alcohol with octanoic acid in the presence of lipase as a catalyst can produce cetyl this compound . Another method involves the transesterification of octanoic acid with isobutanol, followed by gas chromatography–mass spectrometry (GC-MS) analysis .

Industrial Production Methods

In industrial settings, this compound can be produced through the esterification of cane sugar with caprylic anhydride using organic acids as dispersing agents and zeolite powder as a catalyst. The reaction is carried out at temperatures between 70-135°C, followed by filtration, catalyst removal, and vacuum drying to obtain the final product .

化学反应分析

Types of Reactions

Octanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to produce reactive oxygen species (ROS), which play a role in cellular processes .

Esterification: This compound can react with alcohols to form esters, such as cetyl this compound .

Substitution: This compound can participate in substitution reactions, such as the formation of laninamivir this compound prodrug .

Common Reagents and Conditions

Common reagents used in this compound reactions include lipase for esterification, isobutanol for transesterification, and various catalysts like zeolite powder. Reaction conditions typically involve moderate temperatures and specific pH levels to optimize the reaction rates.

Major Products Formed

Major products formed from this compound reactions include esters like cetyl this compound, laninamivir this compound prodrug, and other medium-chain triglycerides.

科学研究应用

Octanoate has diverse applications in scientific research, including:

作用机制

Octanoate exerts its effects through various mechanisms. In adipocytes, this compound increases ROS production, decreases triglyceride synthesis, and downregulates lipogenic gene expression by inactivating peroxisome proliferator-activated receptor gamma (PPARγ) . In the context of influenza treatment, laninamivir this compound prodrug inhibits neuraminidase (NA) by binding to its active site, preventing viral replication .

相似化合物的比较

Octanoate can be compared with other medium-chain fatty acids (MCFAs) like decanoate and dodecanoate. While all MCFAs share similar metabolic pathways, this compound is unique in its ability to rapidly oxidize in the liver and its specific role in adipogenesis inhibition . Additionally, this compound’s use in prodrug formulations like laninamivir this compound highlights its distinct pharmacological applications .

List of Similar Compounds

- Decanoate (Caprate)

- Dodecanoate (Laurate)

- Hexanoate (Caproate)

生物活性

Octanoate, also known as caprylic acid, is a medium-chain fatty acid (MCFA) with significant biological activity, influencing various physiological processes. This article explores the biological effects of this compound, focusing on its role in metabolic health, gut microbiota modulation, and antioxidant properties. We will present case studies, research findings, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound (C8:0) is a saturated fatty acid that is rapidly absorbed and metabolized by the liver. Unlike long-chain fatty acids, this compound can enter mitochondria independently of carnitine transport systems, making it a preferred energy source in ketogenic diets. Its unique metabolic properties have led to its investigation in various health contexts, particularly in neurological and metabolic disorders.

-

Energy Metabolism :

- This compound enhances the oxidation of branched-chain amino acids (BCAAs) in skeletal muscle, which is crucial for energy production during exercise and fasting .

- It serves as an alternative energetic substrate that bypasses the traditional carnitine-dependent pathways, allowing for immediate energy utilization .

- Antioxidant Effects :

- Anti-inflammatory Properties :

- Gut Microbiota Modulation :

Case Study 1: Intestinal Health in Fish

A study conducted on Larimichthys crocea demonstrated that dietary this compound alleviated intestinal damage caused by excess soybean oil. Key findings included:

- Improvement in Intestinal Morphology : this compound supplementation enhanced intestinal barrier function by increasing the expression of tight junction proteins ZO-1 and ZO-2.

- Reduction in Inflammation : There was a significant decrease in proinflammatory cytokines and improved macrophage function.

- Microbial Diversity : this compound restored microbial dysbiosis and increased acetic acid levels, promoting gut health .

Case Study 2: Hepatic Lipid Metabolism

In a study examining the effects of this compound on hepatic lipid metabolism:

- Gene Expression Modulation : this compound supplementation downregulated genes associated with lipogenesis while upregulating those related to lipolysis and fatty acid oxidation.

- Antioxidant Activity : The treatment improved antioxidant enzyme activity, indicating potential protective effects against liver oxidative stress .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. How is octanoate oxidation quantitatively measured in vivo, and what methodological considerations are critical for accuracy?

- Answer : ¹³C-labeled this compound combined with nuclear magnetic resonance (NMR) spectroscopy is widely used to track oxidation rates in tissues like brain, muscle, and liver. For example, [2,4,6,8-¹³C₄]this compound infusion in rats enables calculation of fractional contributions to acetyl-CoA pools via glutamate/glutamine labeling patterns . For plasma enrichment analysis, gas chromatography–mass spectrometry (GC-MS) with isobutyl ester derivatization improves sensitivity (LLOQ: 0.43 μM) compared to methyl esterification, minimizing volatility-related losses .

Q. What is the role of this compound in energy metabolism across different tissues?

- Answer : this compound contributes significantly to oxidative metabolism, with tissue-specific variation. In rats, its fractional contribution to acetyl-CoA is highest in heart (56.3%) and soleus muscle (56.5%), intermediate in liver (36.7%), and lowest in white gastrocnemius muscle (27.2%) . In brain, it accounts for ~20% of total oxidative energy production, with compartmentalized oxidation observed in astrocytes vs. neurons .

Q. Which experimental models are optimal for studying this compound’s metabolic effects?

- Answer : Perfused hindquarter models (rats) allow isolation of skeletal muscle effects, revealing this compound’s dose-dependent stimulation of valine oxidation and citric acid cycle intermediates . In vivo canine models demonstrate this compound’s hypoglycemic effects mediated by insulin secretion, validated via glucose tolerance tests and pancreatectomy controls .

Advanced Research Questions

Q. How do tissue-specific oxidative capacities influence this compound metabolism, and how can these differences be mechanistically explained?

- Answer : Oxidation correlates with mitochondrial density and fatty acid β-oxidation enzyme activity. For instance, high oxidative capacity in heart vs. liver explains higher this compound utilization (56.3% vs. 36.7% acetyl-CoA contribution) . Compartmentalization in brain (astrocyte-specific anaplerotic flux, Y = 0.08) further highlights tissue heterogeneity .

Q. What methodological challenges arise in analyzing this compound enrichment, and how can they be resolved?

- Answer : Low plasma this compound concentrations require isobutyl ester derivatization for GC-MS to enhance sensitivity (20-fold vs. methyl esters). Baseline disturbances in m/z 145.1 necessitate using m/z 127.1/131.1 for interference-free quantification . For in vivo studies, portal vein delivery (via ¹³C-octanoate breath tests) improves liver-specific oxidation tracking .

Q. How can contradictory findings on this compound’s metabolic effects be reconciled (e.g., vs. palmitate or oleate)?

- Answer : this compound’s medium-chain length enables rapid mitochondrial uptake without carnitine shuttle dependency, unlike long-chain palmitate. This explains its stronger stimulation of valine oxidation (10-fold vs. palmitate’s moderate effect) and distinct glucose/O₂ ratio reductions compared to oleate . Context-specific experimental designs (e.g., fasting vs. fed states) must be standardized to reduce variability.

Q. What advanced techniques elucidate compartmentalized this compound metabolism in complex systems like the brain?

- Answer : ¹³C-NMR isotopomer analysis of glutamate/glutamine pools distinguishes neuronal vs. astrocytic oxidation. Astrocytes exhibit higher anaplerotic flux (Y = 0.08), linked to glutamine synthesis, while neurons prioritize oxidative phosphorylation . Dual-isotope tracing (e.g., ¹³C-octanoate + ²H-glucose) could further resolve cross-compartment interactions.

Q. How is anaplerotic flux quantified in this compound metabolism studies, and why is this critical for interpreting energy budgets?

- Answer : Anaplerotic flux (Y) is calculated as the ratio of pyruvate carboxylase to citrate synthase activity using ¹³C-NMR data. In brain, Y = 0.08 ± 0.039 indicates significant astrocyte-driven anaplerosis, essential for maintaining TCA cycle intermediates during high oxidative demand . Ignoring Y leads to underestimation of non-glucose-derived ATP.

Q. What mechanisms underlie this compound’s hypoglycemic effects, and how do they intersect with insulin signaling?

- Answer : In dogs, this compound infusion increases peripheral insulin secretion (evidenced by 2.4-fold higher k values in glucose tolerance tests) and enhances insulin sensitivity. Pancreatectomy abolishes hypoglycemia, confirming pancreatic β-cell mediation . Transcriptomic profiling of insulinotropic pathways (e.g., GPR40/FFAR1) could further dissect molecular mechanisms.

Q. How can researchers resolve discrepancies in this compound’s effects across studies (e.g., on lipid synthesis vs. oxidation)?

- Answer : Controlled variables (dose, infusion rate, nutritional status) must be harmonized. For example, 5 mM this compound maximally stimulates α-ketoisovalerate dehydrogenase in muscle , but lower doses may have divergent effects. Multi-omics integration (metabolomics + proteomics) can identify confounding factors like competing substrate utilization or enzyme saturation.

属性

IUPAC Name |

octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

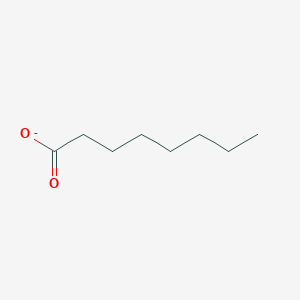

Canonical SMILES |

CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995277 | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-81-7 | |

| Record name | Octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。